2-Cyclopentyl-2-methoxyacetaldehyde
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Description
Scientific Research Applications
Catalytic Applications in Organic Synthesis
One area of application involves the use of cyclometalated rhodium complexes for the reduction of aldehydes, utilizing methanol as both the solvent and hydrogen donor. This method highlights the efficiency of catalytic systems in selectively reducing aromatic aldehydes to their corresponding alcohols without affecting other functional groups, indicating a potential application of "2-Cyclopentyl-2-methoxyacetaldehyde" in similar catalytic processes for selective organic transformations (Ahmed H. Aboo et al., 2018).
Synthesis of Complex Molecules
The compound has potential applications in the synthesis of complex molecules, as demonstrated by the isolation of cyclopentene dialdehydes from Tabebuia impetiginosa. These compounds, structurally related to "this compound", showed anti-inflammatory activity, suggesting its utility in synthesizing bioactive molecules (J. Koyama et al., 2000).
Mechanistic Studies in Aldehyde Metabolism
Research involving the metabolism of methoxyacetaldehyde by aldehyde dehydrogenase (ALDH) enzymes provides insights into the enzymatic pathways that could involve "this compound". Such studies are crucial for understanding the metabolic fate of this compound in biological systems, with implications for drug development and toxicology (K. Kitagawa et al., 2000).
High-Pressure Reactions and Enantioselective Catalysis
The high-pressure cycloaddition reactions catalyzed by chiral metallosalen complexes offer a method for synthesizing optically active compounds from simple aldehydes. This technique could be applied to "this compound" for the synthesis of complex, chiral molecules with high enantioselectivity, demonstrating its role in advanced synthetic methodologies (P. Kwiatkowski et al., 2005).
Properties
IUPAC Name |
2-cyclopentyl-2-methoxyacetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-8(6-9)7-4-2-3-5-7/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYFZPCPUWHJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=O)C1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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